(1-Ethoxy-3-methylcyclohexyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethoxy-3-methylcyclohexyl)methanamine is an organic compound with the molecular formula C10H21NO It belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxy-3-methylcyclohexyl)methanamine can be achieved through several methods. One common approach involves the reaction of 3-methylcyclohexanone with ethylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as distillation and crystallization to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
(1-Ethoxy-3-methylcyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated compounds, substituted amines.
Scientific Research Applications
(1-Ethoxy-3-methylcyclohexyl)methanamine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of (1-Ethoxy-3-methylcyclohexyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
(1-Ethoxy-3-methylcyclohexyl)methanamine: Unique due to its ethoxy and methyl substituents on the cyclohexyl ring.
1-Butanamine: A simpler amine with a straight-chain structure.
Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen atom
Uniqueness
This compound stands out due to its cyclohexyl ring structure with ethoxy and methyl substituents, which confer unique chemical and physical properties. These structural features may influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H21NO |
---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
(1-ethoxy-3-methylcyclohexyl)methanamine |
InChI |
InChI=1S/C10H21NO/c1-3-12-10(8-11)6-4-5-9(2)7-10/h9H,3-8,11H2,1-2H3 |
InChI Key |
ORXFGKNQIWDVLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCCC(C1)C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.